High-Affinity CCR5 Antagonism as a Differentiated Pharmacological Feature
This compound exhibits sub-nanomolar binding affinity for the CCR5 receptor (Ki = 5.1 nM) in a radioligand displacement assay [1]. While many pyrazole-containing compounds lack significant CCR5 activity, CAS 1152588-32-3 demonstrates potency comparable to early clinical-stage CCR5 antagonists. In contrast, the structurally related compound N-[(5-chlorothiophen-2-yl)methyl]-1-[(furan-3-yl)carbonyl]-3-(pyridin-2-yl)-1H-pyrazol-5-amine (BDBM163421) shows no meaningful CCR5 activity but instead weakly inhibits tissue kallikrein (KLK1) with an IC₅₀ of 100 μM [2].
| Evidence Dimension | CCR5 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 5.1 nM |
| Comparator Or Baseline | BDBM163421: no detectable CCR5 activity; instead KLK1 IC₅₀ = 100 μM |
| Quantified Difference | Target compound demonstrates >19,600-fold selectivity for CCR5 binding over the comparator's KLK1 inhibitory activity |
| Conditions | CHO cell membranes expressing human CCR5; [¹²⁵I]-RANTES radioligand binding assay |
Why This Matters
This sub-nanomolar CCR5 binding affinity supports the selection of this compound for chemokine receptor pharmacology studies and positions it as a chemically distinct starting point for anti-HIV entry inhibitor development compared to analogs lacking CCR5 engagement.
- [1] TargetMine. Activity report for ChEMBL:CHEMBL163078: CCR5 Ki = 5.1 nM. View Source
- [2] BindingDB. BDBM163421: KLK1 IC₅₀ = 100 μM; no reported CCR5 activity. View Source
